

Diflufenican: A Technical Guide to its Discovery, Development, and Herbicidal Action

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Compound of Interest		
Compound Name:	Diflufenican	
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Introduction

Diflufenican is a selective herbicide renowned for its efficacy against a broad spectrum of broadleaf weeds, particularly in cereal crops.[1][2] Since its discovery, it has become a significant tool in integrated weed management programs. This technical guide provides an indepth overview of the discovery, developmental history, chemical synthesis, mode of action, and toxicological profile of **Diflufenican**, presenting key data in a structured format for scientific and research applications.

Discovery and Developmental History

Diflufenican was discovered in 1979 and subsequently trialled in England and France between 1981 and 1983.[1][2] It was developed and patented by Bayer in 1982.[3] The herbicide has been marketed since the mid-1980s and is used extensively in Europe and Australia for weed control in crops like winter cereals and lentils.[1][2] More recently, in February 2024, Diflufenican was registered for use in North America by Canada's Pest Management Regulatory Agency (PMRA), with a U.S. Environmental Protection Agency (EPA) registration pending for its use in corn and soybean crops under the brand name Convintro™. [1][4][5]

A timeline of the key developmental milestones of **Diflufenican** is illustrated below.





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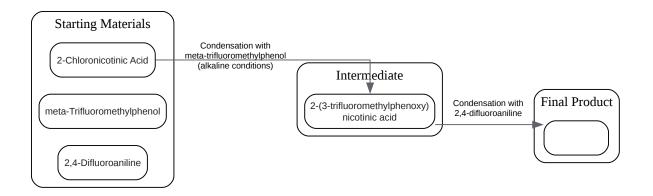
A timeline of the developmental history of **Diflufenican**.

Chemical Synthesis

The synthesis of **Diflufenican** can be achieved through several routes. A common industrial method involves a two-step process, which is advantageous due to its simplicity and high yield.

Synthesis Route:

One prominent synthesis pathway begins with the condensation of 2-chloronicotinic acid with meta-trifluoromethylphenol. This is followed by a reaction with 2,4-difluoroaniline to yield the final product, **Diflufenican**.



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A simplified representation of a **Diflufenican** synthesis pathway.

Experimental Protocol: Laboratory Synthesis

A laboratory-scale synthesis has been described as follows:



- Reaction Setup: In a 50 mL round-bottom flask, combine 2,4-difluoroaniline (65.0 mg, 0.5 mmol) and 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol) in 10 mL of anhydrous dichloromethane (DCM).[6]
- Coupling Agent Addition: Cool the mixture in an ice bath and add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCI, 124.5 mg, 0.65 mmol).
 [6]
- Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 1.2 mg, 0.01 mmol) to the reaction mixture.
- Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[6]
- Quenching: Once the reaction is complete, quench it by adding 5 mL of saturated sodium bicarbonate (NaHCO3) solution.[6]
- Extraction: Extract the aqueous layer three times with 10 mL of DCM.[6]
- Washing: Wash the combined organic layers three times with 10 mL of water and then three times with 10 mL of saturated sodium chloride solution.[6]
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate it under reduced pressure.[6]
- Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (8:1) as the eluent to obtain **Diflufenican** as a white solid.
 [6] This protocol reportedly yields approximately 173 mg (88% yield) of **Diflufenican**.

Physicochemical Properties

Diflufenican is a white, crystalline solid with the chemical formula C₁₉H₁₁F₅N₂O₂.[1] A summary of its key physicochemical properties is provided in the table below.



Property	Value	
Molar Mass	394.301 g⋅mol ⁻¹	
Melting Point	159.5-162.5 °C	
Boiling Point	376 °C	
Density	1.438 g/cm ³	
Vapor Pressure	4.25 x 10 ⁻³ mPa (at 25 °C)	
Water Solubility	<0.05 mg/L (at 25 °C)	
Solubility in Organic Solvents	Acetone: 72.2 g/L, Dichloromethane: 114.0 g/L, Toluene: 35.7 g/L	
Log Kow (Octanol-Water Partition Coefficient)	4.2	

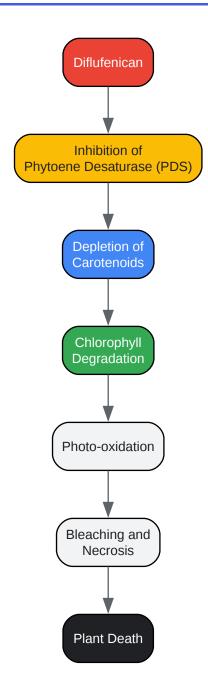
Data sourced from[1][3][7].

Mode of Action

Diflufenican is classified as a WSSA Group 12 (HRAC Group F1) herbicide.[1] Its primary mode of action is the inhibition of the enzyme phytoene desaturase (PDS), which is a key component in the carotenoid biosynthesis pathway in plants.[2][8]

Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By inhibiting PDS, **Diflufenican** prevents the conversion of phytoene to colored carotenoids.[8] This leads to an accumulation of phytoene and a depletion of carotenoids, which in turn results in the degradation of chlorophyll. The loss of these protective pigments leaves the plant susceptible to damage from sunlight, causing characteristic bleaching or whitening of the leaves, followed by necrosis and eventual plant death.[1] Symptoms typically appear 3-4 days after application.





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The signaling pathway of **Diflufenican**'s herbicidal action.

Experimental Protocol: Phytoene Desaturase Inhibition Assay

A common method to study the effect of PDS inhibitors involves quantifying the accumulation of phytoene in treated plant tissues.



- Plant Material: Leaf cuttings from etiolated barley are often used.
- Incubation: The leaf cuttings are incubated in a solution containing a known concentration of the PDS inhibitor (e.g., **Diflufenican**).
- Phytoene Accumulation: The inhibition of PDS leads to the accumulation of its substrate, phytoene.
- Extraction and Quantification: The phytoene is then extracted from the plant tissue and quantified, typically using high-performance liquid chromatography (HPLC). The level of phytoene accumulation is directly correlated to the inhibitory activity of the compound on PDS.

Efficacy and Application

Diflufenican is effective for both pre-emergence and early post-emergence control of a wide range of broadleaf weeds.[2] It is primarily absorbed by the shoots of germinating seedlings and has limited translocation within the plant.[9] The herbicide exhibits residual activity in the soil, which can last for up to eight weeks.[1] Typical application rates range from 125 to 250 g/ha.[1]

Table of Efficacy for Selected Weed Species:



Weed Species	Common Name	Efficacy	Application Rate (g a.i./ha)
Amaranthus tuberculatus	Waterhemp	96% reduction in density	Not specified
Lolium rigidum	Rigid Ryegrass	98-100% control (in mixture)	240 (in mixture)
Digitaria horizontalis	Crabgrass	Acceptable to Perfect	160-300 (in mixture)
Urochloa lata	Broadleaf signalgrass	Acceptable to Perfect	160-200 (in mixture)
Amaranthus palmeri	Palmer Amaranth	>90% control (in mixture)	1X Rate (in mixture)
Sida spinosa	Prickly Sida	>90% control (in mixture)	1X Rate (in mixture)
Abutilon theophrasti	Velvetleaf	≤3% control (alone)	75-150
Chenopodium album	Common Lambsquarters	≤20% control (alone)	75-150

Data compiled from [2][3][10][11]. Efficacy can vary based on environmental conditions and application timing.

Toxicology Profile

Diflufenican generally exhibits low toxicity to mammals. The Australian Acceptable Daily Intake (ADI) for humans is set at 0.2 mg/kg/day, based on a No-Observed-Effect-Level (NOEL) of 16.3 mg/kg/day.[12] It is not considered to be mutagenic.

Summary of Toxicological Data:



Organism	Test	Result
Rat	Acute Oral LD50	>5000 mg/kg
Rat	Acute Dermal LD50	>1000 mg/kg
Rat	Inhalation LC50	2.34 mg/L
Dog	90-day NOEL	1000 mg/kg/day
Mallard Duck	LD50	>4000 mg/kg
Bobwhite Quail	LD50	>2150 mg/kg
Rainbow Trout	96-hour LC50	56-100 mg/L
Daphnia magna	48-hour EC₅o	90 mg/L
Green Algae	72-hour EC50	0.25 mg/L
Honeybee	Contact LD50	>100 μ g/bee
Earthworm	14-day LD50	>1000 mg/kg soil

Data sourced from[1].

Environmental Fate and Metabolism

Diflufenican has high persistence but low mobility in soil.[1] Its half-life in soil is estimated to be between 15 and 30 weeks.[1] In tolerant cereal crops, **Diflufenican** is rapidly metabolized to carbon dioxide via nicotinamide and nicotinic acid, leaving no detectable residue after 200-250 days.[1] In soil, it also degrades to CO₂.[1] The primary soil metabolites are 2-(3-trifluoromethylphenoxy) nicotinamide and 2-(3-trifluoromethylphenoxy) nicotinic acid.[6][7]



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A simplified metabolic pathway of **Diflufenican** in soil and plants.



Conclusion

Diflufenican remains a valuable herbicide due to its effective control of broadleaf weeds and its unique mode of action, which is beneficial for managing herbicide resistance. Its developmental history, from its discovery in the late 1970s to its recent introduction into the North American market, highlights its enduring importance in agriculture. The data presented in this guide on its synthesis, physicochemical properties, mode of action, efficacy, and toxicology provide a comprehensive resource for researchers and professionals in the field of crop protection and drug development.

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